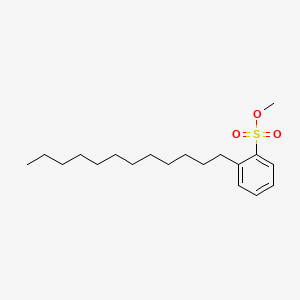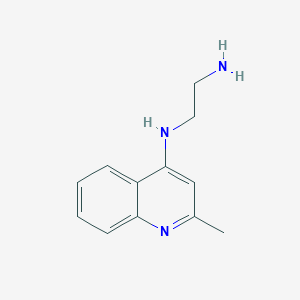
N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine
描述
N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of an aminoethyl group attached to the nitrogen atom at the 4-position of the quinoline ring, and a methyl group at the 2-position. It has garnered interest due to its diverse biological activities, including antitumor, antimalarial, and antiviral properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine typically involves the reaction of 2-methylquinoline with ethylenediamine under specific conditions. One common method includes the use of a catalyst such as zinc triflate (Zn(OTf)2) under microwave irradiation . The reaction proceeds efficiently, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis are preferred . These methods not only enhance the yield but also reduce the production of hazardous by-products.
化学反应分析
Types of Reactions
N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinolines depending on the nucleophile used.
科学研究应用
N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in inhibiting the growth of certain cancer cell lines.
Medicine: Explored for its potential as an antimalarial and antiviral agent.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.
作用机制
The mechanism of action of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to the inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite . In cancer research, it is believed to induce apoptosis in cancer cells by activating caspase pathways .
相似化合物的比较
Similar Compounds
4-Aminoquinaldine: Another quinoline derivative with similar biological activities.
2-Methylquinoline: The parent compound used in the synthesis of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine.
Uniqueness
This compound stands out due to its unique combination of an aminoethyl group and a methyl group on the quinoline ring. This structural feature enhances its biological activity and makes it a versatile compound for various applications.
属性
IUPAC Name |
N'-(2-methylquinolin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-8-12(14-7-6-13)10-4-2-3-5-11(10)15-9/h2-5,8H,6-7,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSBUPUXYPOCOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424266 | |
| Record name | N~1~-(2-Methylquinolin-4-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81528-71-4 | |
| Record name | N~1~-(2-Methylquinolin-4-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


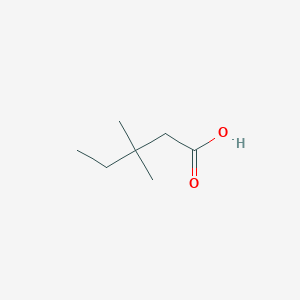

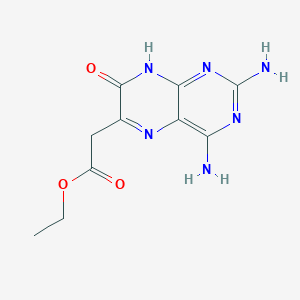

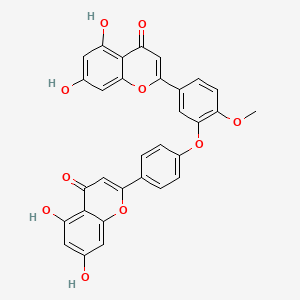
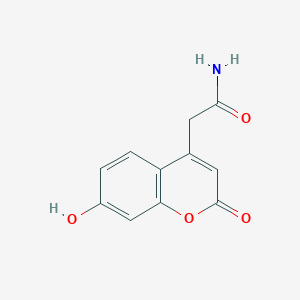
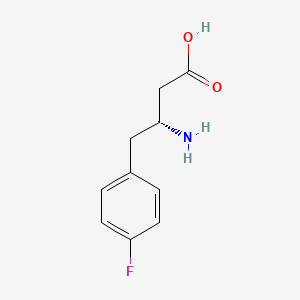
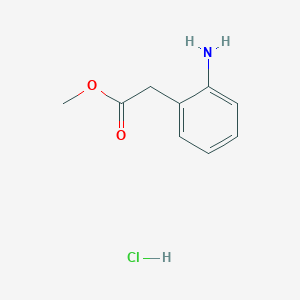
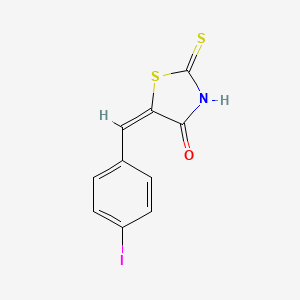

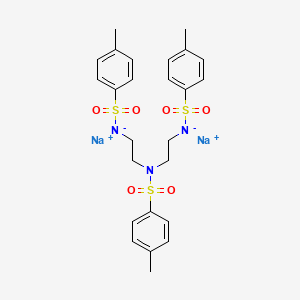
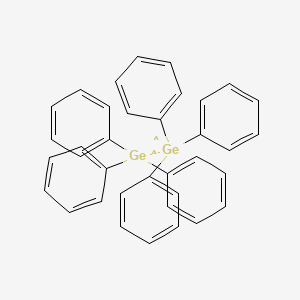
![6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1599382.png)
